molecular formula C7H4ClIO2 B077137 5-Chloro-2-iodobenzoic acid CAS No. 13421-00-6

5-Chloro-2-iodobenzoic acid

Cat. No.: B077137
CAS No.: 13421-00-6
M. Wt: 282.46 g/mol
InChI Key: NRPQWTVTBCRPEL-UHFFFAOYSA-N
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Description

5-Chloro-2-iodobenzoic acid: is an aromatic compound with the molecular formula C7H4ClIO2 and a molecular weight of 282.463 g/mol . It is characterized by the presence of both chlorine and iodine atoms attached to a benzoic acid core. This compound is of significant interest in organic synthesis due to its unique reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 5-Chloro-2-iodobenzoic acid typically involves a multi-step synthetic route starting from methyl anthranilate. The process includes the following steps :

    Iodination Reaction: Methyl anthranilate undergoes iodination with an iodine compound to form ethyl 2-amino-5-iodobenzoate.

    Sandmeyer Reaction: The ethyl 2-amino-5-iodobenzoate is then subjected to a Sandmeyer reaction to introduce the chlorine atom, forming 2-chloro-5-iodobenzoate.

    Hydrolysis: The 2-chloro-5-iodobenzoate is hydrolyzed using sodium hydroxide and ethanol to yield this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar steps but is optimized for higher yields and cost efficiency. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to maximize the yield, which can reach up to 80% .

Chemical Reactions Analysis

Types of Reactions:

5-Chloro-2-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodobenzoic acid is primarily related to its ability to undergo substitution reactions. The presence of both chlorine and iodine atoms makes it a highly reactive intermediate, allowing it to participate in various chemical transformations. These reactions often involve the formation of covalent bonds with nucleophiles, leading to the synthesis of more complex molecules .

Biological Activity

5-Chloro-2-iodobenzoic acid (C_7H_4ClI_O_2) is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities.

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with chlorine and iodine atoms, which contributes to its unique biological properties. The molecular formula is:

C7H4ClIO2\text{C}_7\text{H}_4\text{Cl}\text{I}\text{O}_2

Antibacterial Activity

This compound has been studied for its antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical in assessing its effectiveness.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus>500>500
Escherichia coli>500>500
Pseudomonas aeruginosa>500>500

The compound exhibited limited antibacterial activity, with MIC values greater than 500 µg/mL against tested Gram-positive and Gram-negative bacteria, indicating a need for further structural modifications to enhance its efficacy .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans>1000>1000
Aspergillus niger>1000>1000

The antifungal activity was similarly low, with MIC values exceeding 1000 µg/mL against common fungal pathogens .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that halogenated benzoic acids can exhibit antiproliferative effects on various cancer cell lines.

Table 3: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)>75
HeLa (Cervical Cancer)>75

The compound demonstrated cytotoxicity at concentrations higher than 75 µM, suggesting potential for further development in cancer therapeutics .

Case Studies and Research Findings

  • Study on Antibacterial Effects : A study assessed the antibacterial effects of various halogenated benzoic acids, including this compound. The results indicated that while some compounds showed significant antibacterial activity, this compound did not perform well against the tested strains .
  • Antifungal Investigation : In another investigation focusing on antifungal properties, it was found that the compound had minimal effects against common fungal pathogens like Candida albicans and Aspergillus niger, reinforcing the need for structural modifications to improve efficacy .
  • Cytotoxicity Studies : Research evaluating the cytotoxicity of halogenated benzoic acids revealed that while some derivatives exhibited promising results against cancer cell lines, this compound showed limited activity, necessitating further exploration into its derivatives or analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-iodobenzoic acid, and how can reaction conditions be optimized for yield and purity?

  • The compound is commonly synthesized via Fischer esterification of this compound with methanol and sulfuric acid, followed by hydrolysis. Optimization includes controlling reflux time (4 hours), stoichiometric ratios of reagents, and purification via dichloromethane extraction . Yield improvements (up to 94%) are achieved by ensuring neutral pH during workup and using high-purity starting materials.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms structure via characteristic shifts (e.g., δ = 7.78 ppm for aromatic protons in methyl esters) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1734 cm⁻¹ in esters) .
  • GC-MS : Validates molecular ion peaks (e.g., m/z = 248 for methyl 2-bromo-5-chlorobenzoate) .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, wash affected areas with water and consult a physician. Store at ambient temperatures in sealed containers .

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing bioactive molecules, and what mechanistic insights support its utility?

  • The iodine substituent enables cross-coupling reactions (e.g., Sonogashira coupling) to generate alkynyl derivatives for drug discovery. For example, its methyl ester undergoes coupling with terminal alkynes to create scaffolds for 5-HT4 receptor agonists or VLA-4 antagonists . Mechanistic studies highlight the role of palladium catalysts in facilitating C–I bond activation .

Q. What strategies resolve contradictions in reported biological activities of derivatives, such as 5-HT4 receptor agonism versus antagonism?

  • Structure-activity relationship (SAR) studies are critical. For instance, substituting the carboxylic acid group with sulfonamides alters receptor binding. Comparative assays (e.g., cAMP activation in transfected cells) and molecular docking simulations can clarify discrepancies .

Q. How can computational methods predict the reactivity of this compound in solid-state versus solution-phase reactions?

  • Density functional theory (DFT) calculations model energy barriers for iodination or decarboxylation pathways. Solid-state IR and X-ray diffraction data validate predictions by comparing experimental vibrational modes or crystal packing .

Q. What experimental designs minimize byproducts during halogen exchange reactions involving this compound?

  • Use stoichiometric control of halogen sources (e.g., NaI/KI for iodide exchange) and polar aprotic solvents (e.g., DMF) to enhance selectivity. Monitor reaction progress via TLC or in-situ Raman spectroscopy .

Q. Methodological Guidance

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Conduct accelerated degradation studies (e.g., 40–60°C, pH 1–13) and analyze samples via HPLC-UV. Identify degradation products using high-resolution MS and propose degradation pathways .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for collaborative studies?

  • Document detailed procedures (e.g., molar ratios, purification steps) in Supporting Information. Share spectral data (NMR, IR) and raw chromatograms to enable cross-validation .

Q. Data Interpretation and Validation

Q. How can conflicting spectral data (e.g., NMR shifts) from different laboratories be reconciled?

  • Verify solvent effects (e.g., CDCl3 vs. DMSO-d6) and instrument calibration. Use internal standards (e.g., TMS) and compare with published reference spectra .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays using derivatives?

  • Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA to assess significance across replicates .

Properties

IUPAC Name

5-chloro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPQWTVTBCRPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158596
Record name 5-Chloro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13421-00-6
Record name 5-Chloro-2-iodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013421006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-iodobenzoic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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